

Osmanthuside H purity enhancement techniques

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Compound Focus: Osmanthuside H

CAS No.: 149155-70-4

Cat. No.: S579123

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Osmanthuside H: Compound Profile

Understanding the basic physicochemical properties of your target compound is the first step in designing a purification strategy. Here is a profile for **Osmanthuside H** [1].

Property	Value / Description
IUPAC Name	(2R,3S,4S,5R,6R)-2-[[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol [1]
Molecular Formula	C ₁₉ H ₂₈ O ₁₁ [1]
Molecular Weight	432.4 g/mol [1]
PubChem CID	192437 [1]
Hydrogen Bond Donor Count	7 [1]
Hydrogen Bond Acceptor Count	11 [1]

Property	Value / Description
Topological Polar Surface Area	179.0 Å ² [1]
Classification	Phenylethanoid Glycoside [1]
Bioactivity Relevance	Found in medicinal plants; related phenylethanoids like verbascoside show antioxidant, anti-inflammatory, & antimicrobial activities [2] [3].

Chromatographic Separation & Analysis Techniques

While specific methods for **Osmanthuside H** are not detailed, the following table summarizes general High-Performance Liquid Chromatography (HPLC) parameters used for isolating and analyzing closely related phenolic compounds and phenylethanoid glycosides. You can use this as a starting point for method development [3] [4].

Parameter	Considered Setting	Application Note
Column Type	Reversed-Phase C18 (e.g., 150-250 mm x 2.1-4.6 mm, 1.8-10 µm) [3] [4]	Standard for phenolic compounds.

| **Mobile Phase** | **A:** Water with 0.1-0.5% Acid (Formic/Acetic) **B:** Methanol or Acetonitrile [3] [4] | Acid suppresses ionization of acidic groups for better peak shape. | | **Gradient Elution** | Multi-step, e.g., from 5-15% B to 60-95% B over 35-65 minutes [3] [4] | Essential for separating complex plant extracts. | | **Flow Rate** | 0.2 - 0.4 mL/min (Analytical); Higher for Semi-Preparative [3] [4] | Adjust for column dimensions and purpose. | | **Detection** | UV/PDA (e.g., 190-950 nm) and Mass Spectrometry (MS/MS) [3] [4] | PDA for purity check, MS for definitive identification. | | **Ionization Mode** | Electrospray Ionization (ESI), typically in **Negative Mode** [4] | Common for glycosides and phenolic compounds. |

FAQs & Troubleshooting Guide

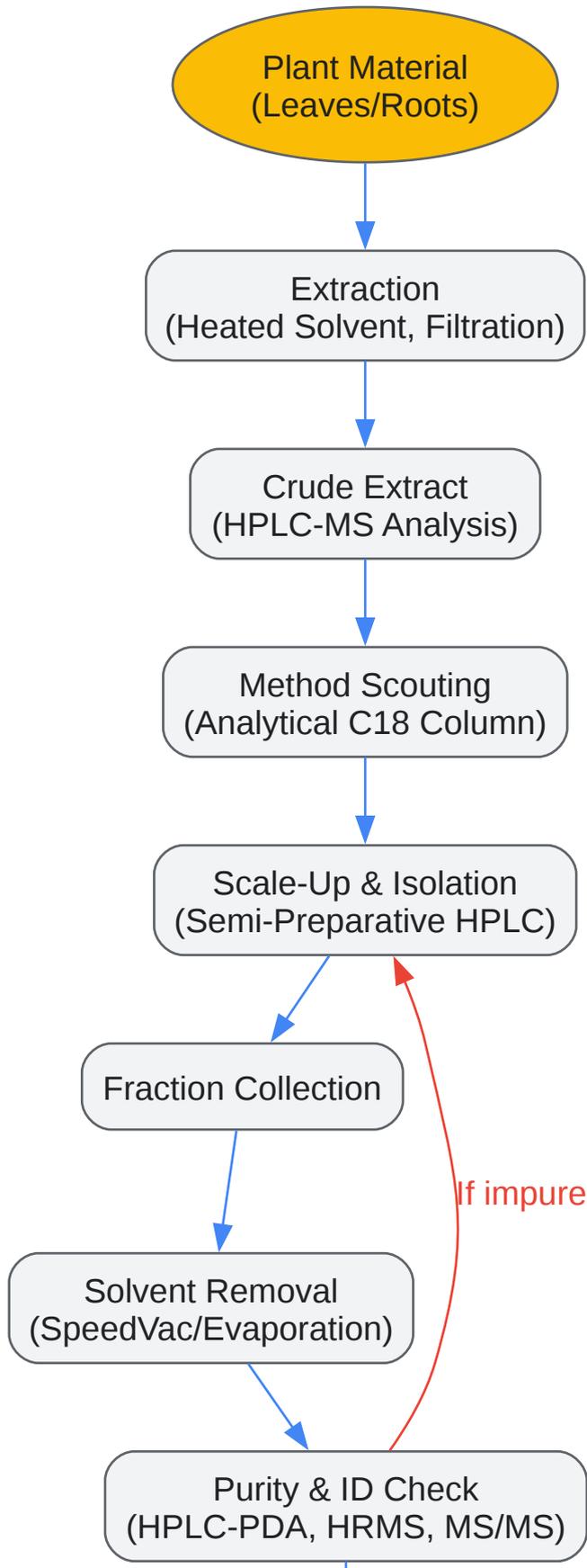
Here are answers to common questions you might encounter during your research.

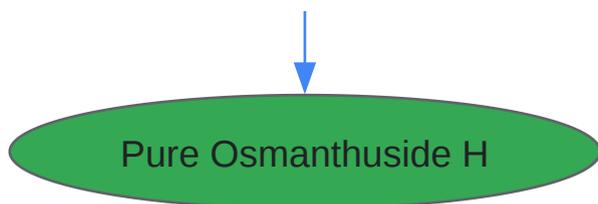
- **Q1: What is the recommended first step for purifying Osmanthuside H from a crude plant extract?**
 - **A:** A robust initial step is to use semi-preparative reversed-phase HPLC. As demonstrated with *Lippia citriodora* extracts, this technique is highly effective for fractionating and isolating specific phenolic compounds from a complex mixture. You should begin with a scouting run on an analytical column to determine approximate retention times and then scale up to a semi-preparative column [3].
- **Q2: How can I confirm the identity and purity of my isolated Osmanthuside H?**
 - **A:** A combination of techniques is required.
 - **HPLC with Photodiode Array (PDA) Detection:** A single, sharp peak with a consistent UV spectrum across the peak is a good initial indicator of purity [3].
 - **High-Resolution Mass Spectrometry (HRMS):** This confirms the molecular formula by matching the exact mass of the $[M-H]^-$ or $[M+H]^+$ ion to the theoretical value (e.g., 432.163 for $C_{19}H_{28}O_{11}$) [3] [1].
 - **Tandem Mass Spectrometry (MS/MS):** This provides structural information by fragmenting the molecule and confirming the glycosidic and aglycone portions [4].
- **Q3: My HPLC peaks for Osmanthuside H are broad or show tailing. What could be the cause?**
 - **A:** This is a common issue that can often be resolved by modifying the mobile phase.
 - **Cause 1:** Ionization of acidic/basic groups on the analyte.
 - **Solution:** Add a low concentration (0.1%) of formic or acetic acid to the aqueous mobile phase to suppress ionization and improve peak shape [3] [4].
 - **Cause 2:** Non-specific binding to residual silanol groups on the column.
 - **Solution:** Ensure you are using a high-quality, end-capped C18 column. Using acetonitrile instead of methanol as the organic modifier can also sometimes help.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the extraction, purification, and verification of a compound like **Osmanthuside H**, integrating the techniques discussed above.

Osmanthuside H Purification Workflow





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